4-(3,3-Difluorocyclopentyl)-3-methylbutan-2-ol
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Overview
Description
4-(3,3-Difluorocyclopentyl)-3-methylbutan-2-ol is an organic compound with the molecular formula C10H18F2O. This compound features a difluorocyclopentyl group attached to a butanol backbone, making it a unique structure in the realm of fluorinated organic compounds. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluorocyclopentyl)-3-methylbutan-2-ol typically involves the introduction of the difluorocyclopentyl group into the butanol structure. One common method is the reaction of 3,3-difluorocyclopentylmethanol with a suitable butanol derivative under controlled conditions. The reaction often requires the use of catalysts and specific reagents to ensure the selective introduction of the difluorocyclopentyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as distillation and purification to isolate the desired product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluorocyclopentyl)-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
4-(3,3-Difluorocyclopentyl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased durability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluorocyclopentyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets. The difluorocyclopentyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluorocyclopentylmethanol
- 4-(3,3-Difluorocyclopentyl)methyl-3,3-dimethylthiomorpholine 1-oxide
Uniqueness
4-(3,3-Difluorocyclopentyl)-3-methylbutan-2-ol is unique due to its specific structural features, such as the combination of a difluorocyclopentyl group with a butanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H18F2O |
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Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(3,3-difluorocyclopentyl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H18F2O/c1-7(8(2)13)5-9-3-4-10(11,12)6-9/h7-9,13H,3-6H2,1-2H3 |
InChI Key |
CGXUDBFZIVIFHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC(C1)(F)F)C(C)O |
Origin of Product |
United States |
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